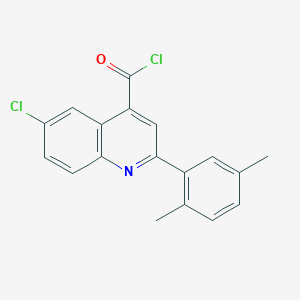

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride

Description

IUPAC Nomenclature and Molecular Formula

The systematic nomenclature of 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds with multiple substituents. The compound's official IUPAC name precisely describes the spatial arrangement of all functional groups and substituents relative to the quinoline backbone. The molecular formula C₁₈H₁₃Cl₂NO reflects the presence of eighteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 330.21 grams per mole.

The nomenclature system begins with the quinoline core structure, which serves as the parent heterocyclic framework. The position-4 carbonyl chloride substituent represents the primary functional group, designated as the principal suffix in the compound name. The chlorine atom at position-6 of the quinoline ring constitutes a halogen substituent that significantly influences the electronic properties of the aromatic system. The 2,5-dimethylphenyl group attached at position-2 of the quinoline ring represents a complex aryl substituent that introduces additional steric and electronic considerations into the overall molecular architecture.

The Chemical Abstracts Service registry number 1160263-15-9 provides a unique identifier for this specific compound, distinguishing it from closely related structural analogs. The systematic naming convention ensures unambiguous identification of the compound's structural features, including the precise positioning of the chlorine substituent at the 6-position of the quinoline ring, the location of the carbonyl chloride group at the 4-position, and the attachment point of the substituted phenyl ring at the 2-position.

Substituent Configuration and Positional Isomerism

The substituent configuration in this compound demonstrates the complexity inherent in multi-substituted quinoline derivatives. The positioning of the chlorine atom at the 6-position of the quinoline ring creates a specific electronic environment that differs significantly from alternative substitution patterns observed in related compounds. Comparative analysis with structural analogs reveals that positional isomers exhibit distinct chemical and physical properties depending on the exact location of halogen substituents within the quinoline framework.

The 2,5-dimethylphenyl substituent at the 2-position of the quinoline ring introduces additional complexity through its own substitution pattern. The meta-relationship between the two methyl groups on the phenyl ring (positions 2 and 5) creates an asymmetric electronic distribution that influences the overall molecular geometry and reactivity profile. This substitution pattern can be contrasted with related compounds featuring 2,4-dimethylphenyl or 3,4-dimethylphenyl substituents, which exhibit different steric and electronic characteristics.

The carbonyl chloride functionality at the 4-position represents a highly reactive electrophilic center that dominates the chemical behavior of the compound. This positioning is particularly significant because the 4-position of quinoline exhibits unique reactivity patterns compared to other positions on the heterocyclic ring. The electron-withdrawing nature of both the chlorine substituent at position-6 and the carbonyl chloride group at position-4 creates a synergistic effect that enhances the electrophilic character of the carbonyl carbon.

Positional isomerism studies of related quinoline-4-carbonyl chloride derivatives demonstrate that alternative substitution patterns can lead to dramatically different chemical properties. For instance, compounds with chlorine substituents at positions other than 6 show distinct reactivity profiles and stability characteristics under similar reaction conditions. The specific combination of substituents in this compound represents an optimized arrangement that balances electronic effects, steric considerations, and synthetic accessibility.

Resonance Stabilization in Quinoline-Carbonyl Systems

The resonance stabilization in quinoline-carbonyl systems represents a fundamental aspect of their structural chemistry that significantly influences their chemical behavior and stability. Quinoline derivatives exhibit substantial resonance energy, with calculations indicating that the quinoline ring system possesses a resonance energy of approximately 34.1 kilocalories per mole, which is comparable to that of naphthalene at 33.6 kilocalories per mole. This extensive delocalization of π-electrons throughout the bicyclic aromatic system provides inherent stability to the quinoline framework and influences the reactivity of attached functional groups.

The carbonyl chloride substituent at the 4-position participates in resonance interactions with the quinoline π-system through its carbonyl group. The electron-withdrawing nature of the carbonyl chloride functionality creates a polarization effect that extends throughout the aromatic system, influencing the electron density distribution across the entire molecular framework. This electronic perturbation is particularly pronounced at positions adjacent to the carbonyl group and affects the chemical reactivity of other substituents on the quinoline ring.

The chlorine substituent at the 6-position contributes additional complexity to the resonance stabilization pattern through its dual electronic nature. Chlorine atoms exhibit both electron-withdrawing inductive effects and electron-donating resonance effects, creating a nuanced electronic environment within the quinoline system. The positioning at the 6-position places the chlorine substituent in a location where it can participate in resonance interactions with the nitrogen-containing ring while simultaneously exerting inductive effects on the carbocyclic portion of the quinoline framework.

The 2,5-dimethylphenyl substituent at the 2-position introduces an additional aromatic system that can participate in extended conjugation with the quinoline core. The phenyl ring provides additional sites for electron delocalization, potentially creating a more extensive π-electron system that enhances overall molecular stability. However, the methyl substituents on the phenyl ring introduce steric considerations that may restrict the planarity required for optimal orbital overlap between the two aromatic systems.

Comparative Analysis with Related Chlorinated Quinoline Derivatives

Comparative analysis of this compound with related chlorinated quinoline derivatives reveals important structure-activity relationships and synthetic considerations. The compound can be systematically compared with a series of structurally related analogs that differ in the nature, position, or number of substituents on either the quinoline ring or the attached phenyl group. These comparisons provide insights into the effects of specific structural modifications on molecular properties and reactivity patterns.

Examination of compounds with different phenyl substituent patterns demonstrates the influence of methyl group positioning on overall molecular characteristics. For instance, 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-13-7) represents a positional isomer where the methyl groups occupy the 2 and 4 positions rather than the 2 and 5 positions. This seemingly minor structural change can result in significant differences in steric interactions, electronic properties, and synthetic accessibility. Similarly, 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (CAS: 1160263-14-8) provides another comparison point where the methyl groups are positioned adjacently on the phenyl ring.

The following table summarizes key structural and property comparisons among related chlorinated quinoline derivatives:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Phenyl Substitution Pattern |

|---|---|---|---|---|

| This compound | 1160263-15-9 | C₁₈H₁₃Cl₂NO | 330.21 | 2,5-dimethyl |

| 6-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | 1160263-13-7 | C₁₈H₁₃Cl₂NO | 330.21 | 2,4-dimethyl |

| 6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | 1160263-14-8 | C₁₈H₁₃Cl₂NO | 330.21 | 3,4-dimethyl |

| 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride | 103914-62-1 | C₁₇H₁₁Cl₂NO | 316.18 | 4-methyl |

| 6-Chloro-2-phenylquinoline-4-carbonyl chloride | 174636-77-2 | C₁₆H₉Cl₂NO | 302.16 | unsubstituted |

Analysis of quinoline derivatives with different halogen substitution patterns provides additional insights into structure-property relationships. Compounds such as 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride introduce additional halogen atoms that can significantly alter electronic properties and intermolecular interactions. The presence of multiple chlorine atoms creates opportunities for enhanced dipolar interactions and potentially different crystal packing arrangements compared to compounds with only alkyl substituents.

Comparison with simpler quinoline-4-carbonyl chloride derivatives, such as 2-Chloroquinoline-4-carbonyl chloride (CAS: 2388-32-1), highlights the structural complexity introduced by aryl substituents at the 2-position. The unsubstituted compound possesses a molecular formula of C₁₀H₅Cl₂NO and molecular weight of 226.06 grams per mole, representing a significantly smaller and less complex structure. This comparison demonstrates how the addition of substituted phenyl groups dramatically increases molecular complexity while potentially enhancing specific chemical properties or biological activities.

The systematic variation in substituent patterns among these related compounds provides valuable insights for understanding how specific structural modifications influence molecular behavior. Electronic effects, steric interactions, and intermolecular forces all play crucial roles in determining the overall properties of these quinoline derivatives. The comprehensive analysis of these structure-property relationships contributes to the rational design of new compounds with desired characteristics and helps predict the behavior of untested analogs based on known structural patterns.

Propriétés

IUPAC Name |

6-chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZACAPKZLDXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186551 | |

| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-15-9 | |

| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(2,5-dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications in various therapeutic contexts, focusing on its antimicrobial and anticancer properties.

- Molecular Formula : C18H13ClN O

- Molecular Weight : 311.77 g/mol

- CAS Number : 126456-06-2

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylaniline with 6-chloroquinoline-4-carboxylic acid under reflux conditions. Common solvents include ethanol or acetic acid, often using catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes such as topoisomerase II, crucial for DNA replication and repair, leading to interference with cellular proliferation and apoptosis pathways .

- Antimicrobial Mechanism : The compound disrupts bacterial DNA gyrase, a key mechanism for its antibacterial activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various strains:

- Bacterial Activity : It has shown efficacy against multidrug-resistant bacteria, potentially making it a candidate for treating resistant infections.

- Fungal Activity : The compound serves as a precursor for synthesizing novel fungicidal compounds. Studies have demonstrated its effectiveness against plant pathogenic fungi such as Gaeumannomyces graminis and Fusarium graminearum .

Anticancer Activity

Preliminary studies suggest that this compound may have potential as an anticancer agent:

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells without triggering apoptosis, indicating a unique pathway for therapeutic intervention .

- In vitro Studies : Various quinoline derivatives have shown promising results in inhibiting tumor growth through diverse biochemical pathways .

Case Studies and Data Tables

Several studies have evaluated the biological efficacy of this compound. Below are significant findings summarized in tables.

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Significant antibacterial activity against E. coli and S. aureus strains . |

| Study 2 | Anticancer | Induced cell cycle arrest in breast cancer cell lines; IC50 values ranged from 10 to 30 µM . |

| Study 3 | Fungal Resistance | Effective against Fusarium graminearum, demonstrating potential as a fungicide . |

Additional Observations

Further research has indicated that derivatives of this compound maintain higher viability rates in cardiomyocytes and macrophages during toxicity tests, suggesting lower cytotoxicity than previously anticipated .

Comparaison Avec Des Composés Similaires

Key Observations :

Reactivity :

- Carbonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols). Substituent effects may modulate reactivity:

- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the carbonyl carbon.

- Bulky substituents (e.g., 2,5-dimethylphenyl) may slow reaction kinetics due to steric effects .

Méthodes De Préparation

Formation of the Quinoline Core

The foundational step involves constructing the quinoline nucleus, which can be achieved via classical methods such as the Skraup synthesis or Pfitzinger reaction:

- Skraup synthesis : Condensation of aniline derivatives with glycerol in the presence of oxidants like nitrobenzene, leading to quinoline formation.

- Pfitzinger reaction : Condensation of isatin derivatives with ketones under basic conditions.

Chlorination at the 6-Position

Once the quinoline core is synthesized, selective chlorination at the 6-position is performed using chlorinating agents such as:

This step introduces the chloro substituent, which is critical for subsequent substitution reactions and biological activity.

Introduction of the 2-(2,5-dimethylphenyl) Group

The 2-position is functionalized via acylation:

- Reaction with 2,5-dimethylbenzoyl chloride in the presence of Lewis acids like aluminum chloride (AlCl3) facilitates the formation of the desired aryl-quinoline linkage.

Formation of the Carbonyl Chloride at the 4-Position

The final step involves converting the 4-position to a carbonyl chloride:

- Using reagents such as oxalyl chloride (COCl)2 or thionyl chloride (SOCl2) , the hydroxyl or related groups are transformed into the reactive acyl chloride.

Data Table Summarizing Preparation Methods

Research Findings and Optimization Strategies

Recent studies focus on optimizing reaction conditions to improve yields and selectivity:

- Microwave-assisted synthesis : Accelerates reaction times and enhances product purity.

- Solvent-free conditions : Reduce environmental impact and improve safety.

- Catalyst efficiency : Use of Lewis acids like AlCl3 enhances acylation steps.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves multi-step protocols:

Quinoline Core Formation : Friedländer or Doebner-Miller reactions are used to construct the quinoline scaffold. Substituents like chloro and dimethylphenyl groups are introduced via nucleophilic substitution or Suzuki-Miyaura coupling .

Carbonyl Chloride Functionalization : The 4-carboxylic acid intermediate (e.g., 6-chloro-4-methoxyquinoline-2-carboxylic acid) is treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield the carbonyl chloride derivative .

Q. Critical Parameters :

Q. Table 1: Example Reaction Conditions from Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinoline Formation | Pd(OAc)₂, K₂CO₃, DMF, 100°C | 65–75 | |

| Carbonyl Chloridation | SOCl₂, reflux, 4h | 85–90 |

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of ethyl acetate or DCM/hexane mixtures at 4°C .

- Data Collection : Single-crystal X-ray diffraction (100 K) with Mo-Kα radiation (λ = 0.71073 Å).

- Analysis : Refinement software (e.g., SHELXL) to determine bond angles, torsional strains, and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .

Example : A related 6-chloro-2-methylquinoline derivative showed a dihedral angle of 85.2° between quinoline and substituent planes, confirming steric hindrance .

Q. What strategies mitigate conflicting spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and HRMS. For example, IR carbonyl stretches (~1750 cm⁻¹) confirm acyl chloride formation .

- Database Comparison : Use PubChem or EPA DSSTox for reference spectra .

- Dynamic NMR : Variable-temperature NMR to detect conformational changes (e.g., rotamers in substituted phenyl groups) .

Note : Discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms; differential scanning calorimetry (DSC) can clarify .

Q. How can computational methods (e.g., DFT) predict reactivity for further functionalization?

Methodological Answer:

Q. Table 2: Example DFT Results for a Chloroquinoline Derivative

| Position | Fukui Index (f⁻) | Reactivity |

|---|---|---|

| C-6 (Cl) | 0.12 | Electrophilic |

| C-4 (COCl) | 0.08 | Low reactivity |

Q. What handling protocols minimize decomposition during experiments?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C in amber glass vials .

- Lab Practices :

- Use anhydrous solvents (e.g., THF over molecular sieves).

- Avoid prolonged exposure to moisture; quench excess SOCl₂ with dry ethanol .

- Decomposition Signs : Discoloration (yellow → brown) or gas evolution; monitor via TLC .

Q. How do steric effects from the 2,5-dimethylphenyl group influence reaction pathways?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.